Cas no 571162-05-5 (N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide)

N-ベンジル-2-シアノ-3-(5-シアノ-1,2-ジメチル-1H-ピロール-3-イル)プロプ-2-エンアミドは、高度に機能化された有機化合物であり、ピロール骨格とシアノ基、アミド基を有する特異な構造を特徴とします。この化合物は、医薬品中間体や材料科学分野での応用が期待され、特に電子求引性基(シアノ基)とπ共役系の組み合わせにより、光電子材料や有機合成の構築ブロックとしての潜在性を有します。反応性の高いα,β-不飽和カルボニル部位は、Michael付加反応や環化反応への適用が可能で、多様な誘導体合成に適しています。

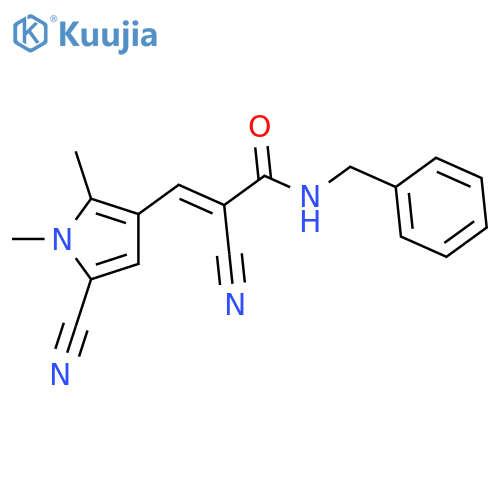

571162-05-5 structure

商品名:N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide

N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide

- SMR000590457

- 571162-05-5

- HMS2903D21

- HMS1757I12

- MLS001176131

- EN300-26597613

- Z27748531

- CHEMBL1391536

-

- インチ: 1S/C18H16N4O/c1-13-15(9-17(11-20)22(13)2)8-16(10-19)18(23)21-12-14-6-4-3-5-7-14/h3-9H,12H2,1-2H3,(H,21,23)/b16-8+

- InChIKey: FPBIRZJDSIGRFS-LZYBPNLTSA-N

- ほほえんだ: O=C(/C(/C#N)=C/C1C=C(C#N)N(C)C=1C)NCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 304.13241115g/mol

- どういたいしつりょう: 304.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 558

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 81.6Ų

N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26597613-0.05g |

N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide |

571162-05-5 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

571162-05-5 (N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量